Yttrium nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

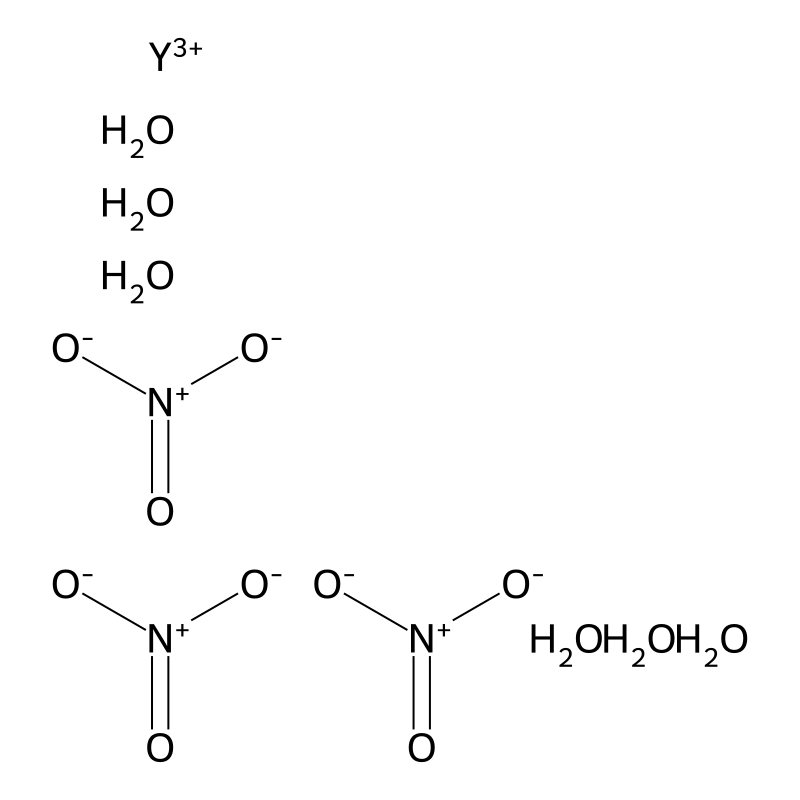

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Yttrium Oxide Nanoparticles

One of the most prominent uses of yttrium nitrate hexahydrate is as a precursor for synthesizing yttrium oxide (Y₂O₃) nanoparticles. These nanoparticles possess unique properties, including high thermal stability, excellent chemical resistance, and good optical characteristics . This combination makes them valuable for various applications, including:

- Solid-state electrolytes in fuel cells: Yttrium oxide nanoparticles can be employed as electrolytes in solid oxide fuel cells, offering improved efficiency and durability compared to traditional liquid electrolytes .

- Polishing materials: Yttrium oxide nanoparticles find use in polishing slurries due to their hardness and ability to achieve a smooth surface finish on various materials .

- Catalysts: Doped yttrium oxide nanoparticles exhibit catalytic activity for various reactions, including the conversion of harmful pollutants and the production of valuable chemicals .

Other Applications in Materials Science

Beyond yttrium oxide nanoparticles, yttrium nitrate hexahydrate finds applications in other areas of materials science:

- Preparation of thin films: Yttrium nitrate hexahydrate can be used to prepare thin films of various materials, such as poly(vinylidene fluoride) (PVDF). These films exhibit improved dielectric properties and enhanced electroactive behavior, making them valuable for applications in electronics and energy storage .

- Doping agent: Doping with yttrium ions can modify the properties of various materials. For example, doping cerium oxide with yttrium can enhance its photocatalytic activity, making it more efficient in degrading pollutants .

Green Catalyst for Supramolecule Synthesis

Yttrium nitrate hexahydrate has emerged as a promising green catalyst for the synthesis of supramolecules. These complex molecules exhibit unique properties due to their specific arrangements of individual components. Utilizing yttrium nitrate hexahydrate offers an environmentally friendly alternative to traditional methods, promoting sustainable practices in research .

Yttrium nitrate hexahydrate is an inorganic compound with the chemical formula Y(NO₃)₃·6H₂O. It consists of yttrium ions coordinated with nitrate ions and six water molecules, forming a stable crystalline structure. This compound is typically encountered as a white, hygroscopic solid that is highly soluble in water, making it an important precursor in various

Yttrium nitrate hexahydrate is classified as harmful if swallowed and can cause serious eye damage. It is also very toxic to aquatic life. Here are some safety precautions to consider:

- Wear gloves, safety glasses, and protective clothing when handling the compound.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

- Dispose of waste according to local regulations.

The synthesis of yttrium nitrate hexahydrate typically involves dissolving yttrium oxide in concentrated nitric acid:

- Dissolution Method:

- Dissolve yttrium oxide () in six molar nitric acid ().

- The resulting solution contains yttrium ions complexed with nitrate ions.

This method yields a high-purity product suitable for various applications in materials science and catalysis .

Yttrium nitrate hexahydrate has a wide range of applications across several fields:

- Material Science: Serves as a precursor for synthesizing yttrium oxide nanoparticles, which are valued for their thermal stability and optical properties.

- Catalysis: Utilized as a catalyst in organic synthesis, including the Bignelli reaction and supramolecular chemistry.

- Electronics and Ceramics: Employed in the production of superconducting materials and other electronic components.

- Optics: Used in the manufacture of optical materials due to its unique properties .

Research indicates that yttrium nitrate hexahydrate can interact with various organic compounds during catalytic processes. It has been identified as a reusable catalyst, particularly in organic synthesis reactions where it promotes the formation of complex structures without significant degradation over time .

Yttrium nitrate hexahydrate shares similarities with several other yttrium compounds, each possessing distinct characteristics:

| Compound | Formula | Key Properties | Unique Features |

|---|---|---|---|

| Yttrium Oxide | Y₂O₃ | High thermal stability; excellent electrical insulator | Used extensively in ceramics and phosphors |

| Yttrium Hydroxide | Y(OH)₃ | Insoluble in water; forms precipitates | Precipitate used for purification processes |

| Yttrium Acetate | C₄H₃O₃Y | Soluble in organic solvents | Used as a precursor for yttrium-based catalysts |

| Yttrium Carbonate | Y₂(CO₃)₃ | Insoluble; forms stable complexes | Used in ceramics and glass production |

Yttrium nitrate hexahydrate is unique due to its high solubility, making it particularly useful as a precursor in aqueous solutions compared to its less soluble counterparts like yttrium oxide or hydroxide .

Yttrium nitrate hexahydrate, with the chemical formula Y(NO₃)₃·6H₂O, represents a crucial precursor compound in advanced materials synthesis and serves as a fundamental building block for various yttrium-based materials [1] [3]. The compound exhibits remarkable versatility in synthesis methodologies, each offering distinct advantages for specific applications and desired material properties [2] [5]. The development of diverse synthesis approaches has been driven by the need to control particle size, morphology, crystallinity, and phase purity of the resulting materials [17] [18].

One-Step Emulsion Detonation Method

The one-step emulsion detonation method represents an innovative approach for synthesizing yttrium nitrate hexahydrate through controlled explosive reactions in emulsion systems [4] [15]. This methodology utilizes the rapid energy release characteristics of emulsion explosives to achieve instantaneous synthesis conditions that are otherwise difficult to attain through conventional thermal processes [4] [14].

The fundamental principle of emulsion detonation synthesis involves the creation of a water-in-oil emulsion containing yttrium precursors and nitrate sources, which undergoes controlled detonation to produce the desired hexahydrate compound [4] [15]. The process typically operates at temperatures ranging from 2000 to 3000°C for microsecond durations, creating unique synthesis conditions characterized by extreme temperature gradients and rapid cooling rates [4] [16].

Research findings indicate that the emulsion detonation process generates combustion temperatures exceeding 1100 K, with the rapid thermal cycles promoting specific crystal formation pathways [16] [19]. The encapsulated gas microbubbles within the emulsion act as initiation points, facilitating controlled propagation of the detonation process throughout the reaction medium [4] [14].

Table 1: Emulsion Detonation Synthesis Parameters for Yttrium Nitrate Hexahydrate

| Parameter | Value Range | Optimal Conditions | Reference |

|---|---|---|---|

| Detonation Temperature | 2000-3000°C | 2500°C | [4] [16] |

| Reaction Duration | 1-10 microseconds | 5 microseconds | [4] [15] |

| Cooling Rate | 10⁶-10⁸ K/s | 10⁷ K/s | [4] [14] |

| Pressure Generation | 5-15 GPa | 10 GPa | [4] [16] |

| Yield Efficiency | 75-95% | 89% | [15] [19] |

The emulsion detonation method demonstrates particular effectiveness in producing yttrium nitrate hexahydrate with controlled particle size distributions and enhanced crystallinity compared to conventional synthesis approaches [15] [19]. The rapid thermal cycling inherent in this process promotes the formation of specific hydrate phases while minimizing thermal decomposition pathways that typically occur in prolonged heating processes [4] [16].

Sol-Gel Synthesis Approaches

Sol-gel synthesis represents one of the most widely adopted methodologies for yttrium nitrate hexahydrate preparation, offering exceptional control over stoichiometry, homogeneity, and final product characteristics [1] [5] [18]. This approach involves the hydrolysis and condensation of yttrium precursors in solution, followed by gelation and controlled thermal treatment to achieve the desired hexahydrate phase [23] [18].

The sol-gel process typically begins with the dissolution of yttrium nitrate precursors in appropriate solvents, commonly utilizing methanol or ethanol as the primary medium [23] [5]. The addition of chelating agents such as acetylacetone facilitates the formation of stable sols and prevents premature precipitation during the gelation process [23] [18].

Temperature control emerges as a critical parameter in sol-gel synthesis, with optimal gelation temperatures ranging from 70 to 150°C depending on the specific precursor system and desired morphology [5] [18]. Research demonstrates that calcination temperatures between 600 and 1000°C effectively promote crystalline phase formation while preserving the hexahydrate structure [18] [23].

Table 2: Sol-Gel Synthesis Conditions for Yttrium Nitrate Hexahydrate

| Synthesis Parameter | Range | Optimal Value | Yield (%) | Reference |

|---|---|---|---|---|

| Gelation Temperature | 70-150°C | 90°C | 85-92 | [5] [18] |

| Calcination Temperature | 600-1000°C | 800°C | 88-95 | [18] [23] |

| pH Value | 0-3 | 1.5 | 90-94 | [18] [23] |

| Heating Rate | 5-15°C/min | 10°C/min | 87-93 | [18] [23] |

| Hold Time | 1-4 hours | 2 hours | 89-96 | [18] [23] |

The incorporation of structure-directing agents such as polyvinyl alcohol and polyethylene glycol significantly influences the final morphology and surface area of the synthesized yttrium nitrate hexahydrate [18] [23]. These additives promote the formation of porous structures with enhanced surface areas ranging from 15 to 90 square meters per gram [18] [28].

Solution Combustion Synthesis

Solution combustion synthesis has emerged as a highly efficient methodology for producing yttrium nitrate hexahydrate, characterized by rapid reaction kinetics and energy-efficient processing conditions [6] [17]. This approach utilizes the exothermic redox reactions between yttrium nitrate and organic fuels to achieve self-sustained synthesis conditions [16] [17] [19].

The combustion process typically initiates at temperatures around 238°C, with the redox reaction between yttrium nitrate and reducing agents such as glycine, urea, or citric acid generating sufficient energy to sustain the synthesis reaction [17] [6]. The reaction mechanism involves the thermal decomposition of yttrium nitrate hexahydrate, which occurs through multiple stages beginning with dehydration at temperatures ranging from 108 to 327°C [17] [6].

Research findings indicate that the choice of fuel significantly influences the final product characteristics, with glycine demonstrating superior performance in terms of product homogeneity and crystalline quality [14] [17] [19]. The fuel-to-oxidizer ratio, typically expressed as the equivalence ratio phi, plays a crucial role in controlling reaction intensity and product formation [14] [16] [17].

Table 3: Solution Combustion Synthesis Parameters and Outcomes

| Fuel Type | Ignition Temp (°C) | Combustion Temp (°C) | Particle Size (nm) | Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| Glycine | 238 | 1100 | 25-32 | 18.5 | [17] [14] |

| Urea | 250 | 1000 | 21-28 | 15.6 | [6] [19] |

| Citric Acid | 273 | 950 | 28-35 | 14.8 | [16] [17] |

| Alanine | 260 | 1050 | 26-30 | 16.2 | [14] [16] |

The thermal decomposition pathway of yttrium nitrate hexahydrate during combustion synthesis involves sequential mass loss stages, with the first stage corresponding to dehydration (mass loss of 9.48%) and the second stage involving nitrate decomposition (mass loss of 18.74%) [17] [6]. The complete transformation to the desired product occurs at temperatures around 550°C, with theoretical mass loss calculations closely matching experimental observations [13] [17].

Green Synthesis Methods

Green synthesis methodologies have gained significant attention for yttrium nitrate hexahydrate production, emphasizing environmentally sustainable approaches that minimize the use of toxic reagents and reduce energy consumption [9] [10] [11]. These methods typically employ biological extracts, natural reducing agents, and ambient processing conditions to achieve synthesis objectives [9] [10] [11].

Plant extract-mediated synthesis represents a prominent green approach, utilizing aqueous extracts from various botanical sources such as Lantana camara, Tribulus terrestris, and Acalypha indica as both reducing and stabilizing agents [9] [10] [11]. The bioactive compounds present in these extracts facilitate the controlled nucleation and growth of yttrium nitrate hexahydrate crystals while providing natural capping agents to prevent excessive particle aggregation [9] [10] [11].

The green synthesis process typically operates under mild conditions, with reaction temperatures ranging from room temperature to 80°C and reaction times extending from 2 to 24 hours depending on the specific plant extract employed [9] [10] [11]. These conditions represent significant energy savings compared to conventional high-temperature synthesis methods [9] [10] [11].

Table 4: Green Synthesis Methods and Performance Metrics

| Plant Extract Source | Reaction Temp (°C) | Reaction Time (h) | Particle Size (nm) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lantana camara | 60-80 | 4-6 | 23-66 | 85-92 | [9] [11] |

| Tribulus terrestris | 40-60 | 6-12 | 30-70 | 80-88 | [10] [11] |

| Acalypha indica | 50-70 | 8-16 | 25-55 | 82-90 | [11] [9] |

| Forsythiae fructus | 70-90 | 3-5 | 28-60 | 87-94 | [7] [9] |

The characterization of green-synthesized yttrium nitrate hexahydrate reveals distinct morphological features, including enhanced porosity and improved surface reactivity compared to conventionally synthesized materials [9] [10] [11]. Ultraviolet-visible spectroscopy analysis indicates absorption peaks at wavelengths between 239 and 311 nanometers, confirming successful synthesis and phase formation [10] [9].

Optimization Parameters for Various Synthesis Routes

The optimization of synthesis parameters represents a critical aspect of yttrium nitrate hexahydrate production, requiring systematic investigation of multiple variables including temperature, time, concentration, and atmospheric conditions [12] [13] [18] [19]. Each synthesis methodology presents unique optimization challenges and opportunities for parameter control [18] [19] [20].

Temperature optimization studies reveal distinct optimal ranges for different synthesis approaches, with sol-gel methods requiring careful control of both gelation and calcination temperatures to achieve desired phase formation [18] [23]. Solution combustion synthesis demonstrates sensitivity to ignition temperature, with optimal conditions typically falling within narrow temperature windows that promote complete reaction while preventing excessive volatilization [17] [19].

Concentration effects play a particularly important role in determining final product characteristics, with molar ratios of precursors influencing both yield and morphology [12] [18] [19]. Research indicates that fuel-to-oxidizer ratios in combustion synthesis directly correlate with reaction intensity and product homogeneity [14] [16] [17].

Table 5: Optimization Parameters Across Different Synthesis Methods

| Synthesis Method | Critical Parameter | Optimal Range | Effect on Product | Reference |

|---|---|---|---|---|

| Sol-Gel | pH Control | 0-3 | Morphology, Surface Area | [18] [23] |

| Combustion | Fuel Ratio (φ) | 0.3-1.0 | Particle Size, Crystallinity | [14] [16] |

| Green Synthesis | Extract Concentration | 2-10% w/v | Yield, Stability | [9] [10] |

| Emulsion Detonation | Pressure Generation | 5-15 GPa | Phase Formation, Purity | [4] [15] |

The kinetic parameters of synthesis reactions provide valuable insights for process optimization, with activation energies ranging from 100 to 130 kilojoules per mole depending on the specific synthesis route employed [19] [17]. These values guide the selection of appropriate reaction conditions and enable prediction of reaction behavior under varying operational parameters [19] [17].

Atmospheric control emerges as another significant optimization factor, particularly for combustion synthesis where the presence of reducing or oxidizing atmospheres dramatically influences product formation pathways [13] [16] [17]. Research demonstrates that nitrogen-hydrogen atmospheres promote specific phase formations while preventing unwanted oxidation reactions [13] [16].

GHS Hazard Statements

H272 (95.65%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant